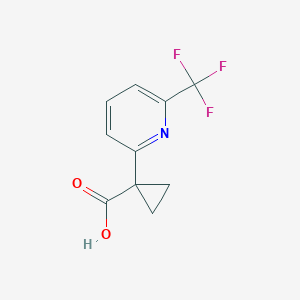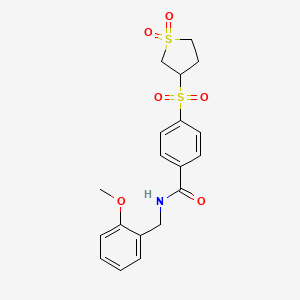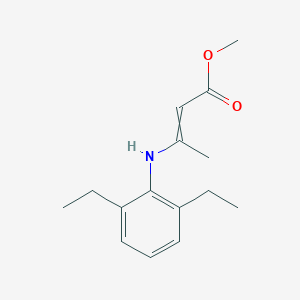
1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanecarboxylic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over reaction parameters, including temperature, pressure, and reagent concentrations. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions, especially those involving fluorinated compounds.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine: This compound also contains a trifluoromethyl group attached to a pyridine ring but differs in its additional piperazine moiety.
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Similar to the previous compound, this one has a trifluoromethyl group on a pyridine ring with a piperazine moiety, but the position of the trifluoromethyl group is different.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1060811-00-8 |
|---|---|
Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-2-6(14-7)9(4-5-9)8(15)16/h1-3H,4-5H2,(H,15,16) |
InChI Key |
ZLDOQBOAXRNFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12623909.png)

![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)


methanone](/img/structure/B12623973.png)
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
